Methyl 3-[3-(4-phenylpiperazin-1-yl)piperidine-1-carbonyl]benzoate
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Overview
Description
Methyl 3-[3-(4-phenylpiperazin-1-yl)piperidine-1-carbonyl]benzoate is a complex organic compound that features a piperazine and piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(4-phenylpiperazin-1-yl)piperidine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine.
Coupling with Piperidine: The 4-phenylpiperazine is then reacted with piperidine-1-carbonyl chloride under basic conditions to form the intermediate.
Esterification: The final step involves the esterification of the intermediate with methyl 3-hydroxybenzoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(4-phenylpiperazin-1-yl)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine or piperidine rings.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted derivatives at the nitrogen atoms of the piperazine or piperidine rings.
Scientific Research Applications
Methyl 3-[3-(4-phenylpiperazin-1-yl)piperidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[3-(4-phenylpiperazin-1-yl)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine and piperidine moieties allow it to bind to these receptors, potentially modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-phenyl
Properties
IUPAC Name |
methyl 3-[3-(4-phenylpiperazin-1-yl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-30-24(29)20-8-5-7-19(17-20)23(28)27-12-6-11-22(18-27)26-15-13-25(14-16-26)21-9-3-2-4-10-21/h2-5,7-10,17,22H,6,11-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYSZWIKYWYCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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